![molecular formula C18H19N3O4S B2535466 butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 497072-48-7](/img/structure/B2535466.png)
butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BOBC and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
BOBC has been studied extensively in the scientific community due to its potential applications in various fields. One of the primary applications of BOBC is in the development of new drugs. BOBC has been shown to exhibit significant antimicrobial, antifungal, and antitumor activity, making it a promising candidate for drug development. Additionally, BOBC has been shown to exhibit significant antioxidant activity, which could make it useful in the development of new therapies for various diseases.
Mecanismo De Acción
The mechanism of action of BOBC is not yet fully understood. However, studies have shown that BOBC exerts its antimicrobial and antifungal activity by inhibiting the growth of microorganisms and fungi. BOBC has also been shown to induce apoptosis in cancer cells, which could explain its antitumor activity.
Biochemical and Physiological Effects:
BOBC has been shown to exhibit significant biochemical and physiological effects. Studies have shown that BOBC can reduce oxidative stress and inflammation, which could make it useful in the treatment of various diseases. Additionally, BOBC has been shown to exhibit significant hepatoprotective activity, which could make it useful in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BOBC in lab experiments is its broad-spectrum antimicrobial and antifungal activity. Additionally, BOBC is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using BOBC in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BOBC for use in humans.
Direcciones Futuras
There are several future directions for research on BOBC. One area of interest is the development of new drugs based on BOBC. Additionally, further studies are needed to determine the safety and efficacy of BOBC for use in humans. Finally, research is needed to determine the potential applications of BOBC in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, BOBC is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BOBC involves several steps, and it has been shown to exhibit significant antimicrobial, antifungal, and antitumor activity. Further research is needed to determine the safety and efficacy of BOBC for use in humans and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of BOBC involves several steps, starting with the reaction of 2-aminobenzoic acid with butyl isocyanate to form N-butyl-2-aminobenzoate. This intermediate compound is then reacted with thiosemicarbazide and triethylorthoformate to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with ethyl chloroformate to form BOBC.
Propiedades
IUPAC Name |
butyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-7,11H,2-3,8-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWMKOXJCCNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)
![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)
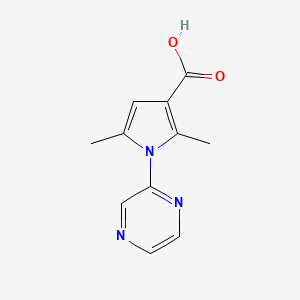
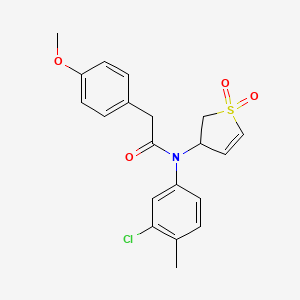
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)
![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)
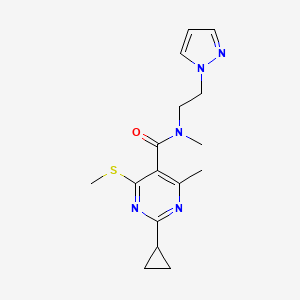
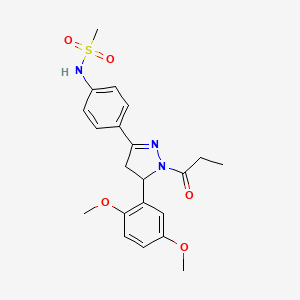

![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)
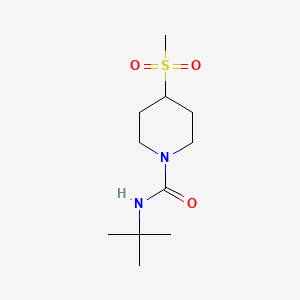
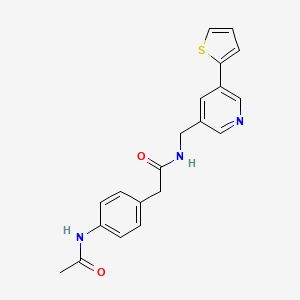
![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)